molecular formula C22H23N3O4 B2489701 N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941895-01-8

N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No.: B2489701
CAS No.: 941895-01-8
M. Wt: 393.443
InChI Key: JZOUWCAKYATZFD-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonists and Sleep Modulation

Research on orexin receptors, which play a critical role in wakefulness and sleep regulation, involves compounds structurally related to the query compound. For example, the blockade of orexin-1 receptors with selective antagonists has been studied for its effects on sleep promotion, indicating the potential application of similar compounds in sleep disorders (Dugovic et al., 2009).

Antitumor Activity of Quinazolinone Analogues

Studies on quinazolinone derivatives, which share a structural motif with the query compound, have demonstrated significant antitumor activity. These compounds were synthesized and evaluated for their in vitro antitumor activity, highlighting the potential of such molecules in cancer therapy (Al-Suwaidan et al., 2016).

Synthesis and Pharmacological Screening of α-Aminophosphonate Derivatives

The synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which is related to the query compound, has shown moderate to high levels of antitumor activities against various cancer cell lines. This research underscores the synthetic and application potential of compounds within this chemical space for anticancer therapy (Fang et al., 2016).

Novel Synthetic Approaches and Chemical Transformations

Research into the synthesis of novel derivatives, such as 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, demonstrates the interest in exploring new chemical transformations and synthetic methodologies for compounds with structural similarities to the query compound. Such research provides insights into the versatility of these chemical frameworks for generating diverse and potentially bioactive molecules (Aghekyan et al., 2009).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14-12-18(16-6-4-5-7-17(16)24-14)25-22(27)21(26)23-11-10-15-8-9-19(28-2)20(13-15)29-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOUWCAKYATZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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